

# A Technical Deep Dive into BioNTech's Individualized Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

BioNTech has emerged as a formidable force in oncology, pioneering individualized therapies that leverage the patient's own immune system to fight cancer. This guide provides a detailed exploration of two of their core platforms: the individualized neoantigen-specific immunotherapy (iNeST), autogene cevumeran, and the chimeric antigen receptor (CAR) T-cell therapy, BNT211. We will delve into the experimental protocols, present clinical data in a structured format, and visualize the intricate workflows and biological pathways that underpin these innovative treatments.

# iNeST Platform: Autogene Cevumeran (BNT122)

The iNeST (Individualized Neoantigen Specific Immunotherapy) platform is designed to create a custom-tailored mRNA vaccine for each patient. The lead candidate, autogene cevumeran, targets a unique spectrum of neoantigens present on the patient's tumor, aiming to induce a potent and precise anti-tumor T-cell response.[1][2] This approach is being jointly developed with Genentech, a member of the Roche Group.[3]

# **Experimental Protocols & Methodology**

The production of a personalized iNeST vaccine is a multi-step process that demands speed and precision, with a targeted end-to-end manufacturing cycle of six weeks or less.[4]

1.1. Neoantigen Identification and Selection:

## Foundational & Exploratory





- Tumor and Normal Tissue Biopsy: The process begins with the acquisition of a patient's tumor tissue and a matched normal blood sample.[5]
- Next-Generation Sequencing (NGS): DNA and RNA are extracted from both samples.
   Whole-exome sequencing is performed on both the tumor and normal DNA to identify somatic mutations unique to the cancer cells. RNA sequencing of the tumor tissue is used to confirm that these mutations are expressed.[2]
- Bioinformatic Neoantigen Prediction: A proprietary computational pipeline analyzes the
  sequencing data.[5] This pipeline identifies non-synonymous mutations and predicts which of
  the resulting altered peptides (neoantigens) are likely to bind to the patient's specific Major
  Histocompatibility Complex (MHC) class I and class II molecules with high affinity, making
  them visible to the immune system.[6]
- Candidate Selection: From a potentially large number of mutations, up to 20 of the most immunogenic neoantigen candidates are selected for inclusion in the vaccine.[3][5] The selection algorithm prioritizes neoantigens with the highest likelihood of inducing a robust Tcell response.

#### 1.2. mRNA Vaccine Manufacturing:

- mRNA Synthesis: The selected neoantigen sequences are encoded into one or two
  molecules of optimized uridine mRNA (uRNA).[5][7] This uRNA is produced via in-vitro
  transcription from a DNA template. The use of uridine-containing mRNA is designed to
  enhance the immunostimulatory effect of the vaccine.[7]
- RNA-Lipoplex (RNA-LPX) Formulation: The synthesized mRNA is encapsulated within
  BioNTech's proprietary RNA-lipoplex delivery formulation.[2] This involves combining the
  negatively charged mRNA with a mixture of cationic and other lipids to form nanoparticles.[1]
   [8] This formulation is designed to protect the mRNA from degradation, enhance its stability,
  and specifically target dendritic cells (DCs) and other antigen-presenting cells (APCs) in
  lymphoid organs following intravenous administration.[7][8]
- Quality Control and Release: The final product undergoes rigorous quality control for purity, integrity, and sterility before being released for patient administration under Good Manufacturing Practice (GMP) conditions.[2]



#### 1.3. Immune Response Monitoring:

- T-cell Response Assays: The primary method for assessing the vaccine's efficacy is the
  enzyme-linked immunosorbent spot (ELISpot) assay, which measures the frequency of
  neoantigen-specific T-cells that secrete interferon-gamma (IFNy) upon stimulation.[9][10]
   This allows for the detection of rare, antigen-specific T-cells.[10]
- Flow Cytometry: This technique is used for a more in-depth characterization of the induced T-cell populations, identifying them as CD4+ or CD8+ and assessing their activation and memory phenotypes.

# **Quantitative Data from Clinical Trials**

The following tables summarize key data from the investigator-initiated Phase 1 clinical trial of autogene cevumeran in patients with resected pancreatic ductal adenocarcinoma (PDAC).

Table 1: Phase 1 Trial of Autogene Cevumeran in Resected PDAC (NCT04161755)

| Parameter                  | Details                                                                                                               |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Indication                 | Resected Pancreatic Ductal Adenocarcinoma (PDAC)                                                                      |
| Trial Design               | Single-center, first-in-human, Phase 1                                                                                |
| Treatment Regimen          | Sequential combination: atezolizumab (anti-PD-L1), followed by autogene cevumeran, then mFOLFIRINOX chemotherapy.[11] |
| Number of Patients Treated | 16[11]                                                                                                                |
| Primary Endpoint           | Safety and tolerability[11]                                                                                           |
| Secondary Endpoints        | Vaccine-induced neoantigen-specific T-cell responses, 18-month recurrence-free survival (RFS)[11]                     |

Table 2: Immunological and Clinical Efficacy in Phase 1 PDAC Trial



| Metric                       | Result                                                                                                                              |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Immunological Responders     | 8 out of 16 patients (50%) mounted a de novo,<br>high-magnitude neoantigen-specific T-cell<br>response.[11]                         |
| T-cell Persistence           | Over 80% of vaccine-induced neoantigen-<br>specific T-cells were detectable up to three<br>years post-administration in responders. |
| Magnitude of T-cell Response | Vaccine-expanded T-cells constituted up to 10% of all circulating T-cells in the blood of responders.[11]                           |
| Median RFS (Responders)      | Not reached at 18-month median follow-up.[11]                                                                                       |
| Median RFS (Non-Responders)  | 13.4 months.[11]                                                                                                                    |
| Statistical Significance     | P = 0.003, favoring responders for longer RFS. [11]                                                                                 |

# **Workflow and Signaling Pathway Diagrams**





Caption: Workflow for the iNeST personalized cancer vaccine.





Caption: iNeST mechanism of action and signaling pathway.



### **CAR-T Platform: BNT211**

BioNTech's BNT211 is a CAR-T cell therapy targeting Claudin-6 (CLDN6), an oncofetal antigen that is highly expressed in various solid tumors like ovarian, testicular, and endometrial cancer, but is largely absent in healthy adult tissues.[12][13] A key innovation of this platform is its combination with a CAR-T Cell Amplifying RNA Vaccine (CARVac), an mRNA vaccine that encodes for the target antigen (CLDN6) to boost the expansion and persistence of the CAR-T cells in vivo.[12][14]

# **Experimental Protocols & Methodology**

#### 2.1. CAR-T Cell Manufacturing:

- Apheresis: The process starts with collecting T-cells from the patient's blood via a standard procedure called leukapheresis.[15]
- T-Cell Transduction: The patient's T-cells are genetically modified to express a chimeric antigen receptor (CAR) that specifically recognizes CLDN6. The CAR construct is of the second generation, incorporating a 4-1BB co-stimulatory domain and a CD3ζ signaling domain to enhance T-cell activation and persistence.[16] This modification has historically been done using viral vectors, though BioNTech is moving towards virus-free gene editing methods.[17]
- Automated Expansion: The engineered CAR-T cells are then expanded to a therapeutic dose. BioNTech has implemented a more automated, robust, and scalable manufacturing process to increase the potency and number of patient products that can be manufactured. [12][15][17]
- Cryopreservation and Administration: After expansion and quality control, the BNT211
  product is cryopreserved and shipped to the clinical site. Following lymphodepleting
  chemotherapy, the CAR-T cells are infused back into the patient.[15]

#### 2.2. CARVac Administration:

 Boosting CAR-T cells: To enhance the persistence and activity of the infused CAR-T cells, patients may also receive CARVac.[12] This is an RNA-lipoplex vaccine, similar to the iNeST platform, but it encodes the CLDN6 antigen.[14] When administered, the mRNA is taken up



by APCs, which then present the CLDN6 antigen on their surface, providing a potent stimulatory signal to the BNT211 CAR-T cells, driving their proliferation.[14]

# **Quantitative Data from Clinical Trials**

The following tables summarize key data from the Phase 1/2 trial of BNT211 in patients with CLDN6-positive solid tumors.

Table 3: Phase 1/2 Trial of BNT211 in CLDN6+ Solid Tumors (NCT04503278)

| Parameter          | Details                                                                                                                            |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Indication         | Relapsed/Refractory CLDN6-Positive Advanced Solid Tumors (e.g., ovarian, sarcoma, testicular, endometrial, gastric cancer)[12][18] |
| Trial Design       | First-in-human, open-label, multicenter, Phase 1/2a dose-escalation trial[18]                                                      |
| Treatment Arms     | BNT211 (CAR-T) alone or in combination with CLDN6 CARVac[12]                                                                       |
| Dose Levels Tested | Four dose levels of BNT211 were evaluated[12]                                                                                      |
| Primary Endpoints  | Safety, tolerability, maximum tolerated dose (MTD)[16]                                                                             |

Table 4: Clinical Efficacy and Safety in Phase 1/2 BNT211 Trial



| Metric                                    | Result                                                                                                             |
|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Overall Response Rate (ORR)               | 45% in 38 of 44 evaluable patients[12]                                                                             |
| Disease Control Rate (DCR)                | 74% in 38 of 44 evaluable patients[12]                                                                             |
| ORR at Dose Level 2 (with/without CARVac) | 59% in 27 patients (13 partial responses)[12]                                                                      |
| DCR at Dose Level 2 (with/without CARVac) | 95% in 27 patients[12]                                                                                             |
| Key Adverse Events                        | Cytokine Release Syndrome (CRS) was observed, predominantly Grade 1 or 2.[12][19] Cytopenia was also reported.[19] |

# **Workflow and Signaling Pathway Diagrams**





Caption: Workflow for BNT211 CAR-T therapy with CARVac boost.





Caption: BNT211 CAR construct and signaling mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

# References

## Foundational & Exploratory





- 1. BioNTech SE Patents RNA Lipoplex Particles for Targeted Delivery [pharmaceutical-technology.com]
- 2. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2
   Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer
   Indication BioSpace [biospace.com]
- 3. The Chimeric Antigen Receptor T Cell Target Claudin 6 Is a Marker for Early Organ-Specific Epithelial Progenitors and Is Expressed in Some Pediatric Solid Tumor Entities -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Autogene cevumeran with or without atezolizumab in advanced solid tumors: a phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. BioNTech: mRNA platforms [biontech.com]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. investors.biontech.de [investors.biontech.de]
- 10. mabtech.com [mabtech.com]
- 11. Personalized RNA neoantigen vaccines stimulate T cells in pancreatic cancer Computational Oncology [componemsk.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Claudin 6 is a suitable target for CAR T-cell therapy in atypical teratoid/rhabdoid brain tumors and other pediatric solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Science: RNA Vaccine makes claudin-CAR-T cells more effective against solid tumors Creative Biolabs Vaccine Blog [creative-biolabs.com]
- 15. biontech.com [biontech.com]
- 16. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercepharma.com [fiercepharma.com]
- 18. Lipid-based RNA formulations suitable for therapy CarboHyde [carbohyde.com]
- 19. CarVAC and BNT211-01 Preliminary Results [rootsanalysis.com]
- To cite this document: BenchChem. [A Technical Deep Dive into BioNTech's Individualized Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b237269#exploratory-studies-on-bntx-individualized-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com